molecular formula C14H11N5O3S B15103309 N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Cat. No.: B15103309
M. Wt: 329.34 g/mol
InChI Key: BMHHLNLKXSYIJE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a complex organic compound that features a benzodioxole ring, a triazolopyridazine moiety, and a sulfanylacetamide group. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazolopyridazine Moiety: This involves the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine.

    Coupling of the Benzodioxole and Triazolopyridazine Units: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Introduction of the Sulfanylacetamide Group: This can be done through nucleophilic substitution reactions using thiol derivatives and acetamide precursors.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like thiols or amines in the presence of bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-(pyridazin-3-ylsulfanyl)acetamide
  • N-(1,3-benzodioxol-5-yl)-2-(triazol-4-ylsulfanyl)acetamide

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is unique due to the combination of its benzodioxole, triazolopyridazine, and sulfanylacetamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H11N5O3S

Molecular Weight

329.34 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C14H11N5O3S/c20-13(16-9-1-2-10-11(5-9)22-8-21-10)6-23-14-4-3-12-17-15-7-19(12)18-14/h1-5,7H,6,8H2,(H,16,20)

InChI Key

BMHHLNLKXSYIJE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN4C=NN=C4C=C3

Origin of Product

United States

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